molecular formula C6H15N<br>(C2H5)3N<br>C6H15N B128534 Triethylamine CAS No. 121-44-8

Triethylamine

Cat. No. B128534
CAS RN: 121-44-8
M. Wt: 101.19 g/mol
InChI Key: ZMANZCXQSJIPKH-UHFFFAOYSA-N
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Description

Triethylamine (TEA) is a tertiary amine that is widely used in organic synthesis and industrial applications. It is a colorless liquid with a strong fishy odor, commonly used as a base and a catalyst in various chemical reactions. TEA is known for its efficiency in catalyzing the synthesis of complex molecular frameworks and is considered relatively safe, commercially available, and inexpensive .

Synthesis Analysis

TEA has been utilized as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzed the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, which involved a reaction of phthalhydrazide, aromatic aldehydes, and malononitrile or ethyl cyanoacetate in ethanol under ultrasonic irradiation . Additionally, TEA has been used in the oxidative desulfurization-fluorination of dithiocarbamates to synthesize trifluoromethylamines, showcasing its versatility in facilitating complex chemical transformations .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of triethylamine, it does mention the molecular structure of a related compound, trimethylamine-boron trifluoride. This compound's structure was determined using electron diffraction and spectroscopic data, providing insights into the geometric parameters of molecules with similar amine groups .

Chemical Reactions Analysis

TEA has been shown to participate in various chemical reactions. It was involved in the dehydrogenation reaction with triosmium, resulting in the formation of a compound with an iminium ion center . Additionally, TEA's role in the formation of rotational isomers has been studied, indicating the presence of at least two rotational isomers in both liquid and solid states .

Physical and Chemical Properties Analysis

The physical and chemical properties of TEA have been explored in the context of gas sensing. Semiconductor gas sensors have been developed for the detection of TEA, which is a toxic volatile organic compound. These sensors rely on the chemiresistive properties of materials to detect the presence of TEA, highlighting its significance in environmental monitoring and industrial safety . The sensing properties of different morphologies of ZnO for TEA detection have also been investigated, emphasizing the importance of surface structures in determining sensor performance .

Furthermore, TEA has been used as an anesthetizing agent for mosquitoes in studies, without affecting the viral titers of certain encephalitis viruses, indicating its potential use in biological research without compromising sample integrity .

Lastly, the structural dynamics of TEA have been examined through ultrafast conformeric motions in Rydberg-excited states, providing a deeper understanding of its potential energy landscape and the influence of electronic excitation on its conformeric structures .

Scientific Research Applications

Gas Sensing Technology

Triethylamine, being harmful to human health, necessitates the development of sensitive gas sensing technologies. A notable advancement is the creation of a triethylamine gas sensor using a Pt and Ce modified In2O3 hollow structure. This sensor showcases excellent performance in terms of response, selectivity, and stability, making it suitable for environmental monitoring and food safety inspection (Zhou et al., 2020).

Anesthetizing Agent in Veterinary Studies

Triethylamine (TEA) serves as an effective anesthetizing agent for mosquitoes, crucial in studies related to encephalitis viruses. It's observed that TEA treatment doesn't affect viral titers in infected mosquitoes, highlighting its utility in virological research without impacting the integrity of the study (Kramer et al., 1990).

Insect Physiology Research

FlyNap, a formulation containing triethylamine, is used in studying the circulatory physiology and immune competence in mosquitoes. However, it's found that FlyNap may not be suitable for certain physiological experiments due to its significant impact on mosquito heart rate and immune response, underscoring the need for careful consideration of anesthetics in such studies (Chen & Hillyer, 2013).

Chemiluminescence Enhancement

Triethylamine has been identified as a coreactant that significantly enhances the chemiluminescence (CL) intensity in carbon dots/K2S2O8 systems. This discovery paves the way for its application in developing sensitive and selective sensors for detecting TEA, demonstrating its potential in analytical chemistry (Zhang, Zhang, & Dong, 2015).

Catalysis in Organic Synthesis

Triethylamine has been found effective in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot reaction facilitated by ultrasonic irradiation. Its role as a catalyst in such reactions highlights its importance in the field of organic synthesis (Nabid et al., 2010).

Environmental and Health Monitoring

In environmental and health monitoring, the detection of triethylamine is crucial due to its toxic nature. Recent research focuses on developing metal oxide semiconductor sensors for TEA detection, improving their sensitivity and accuracy. These advancements are vital for ensuring production safety and protecting human health (Zhang, Guo, & Meng, 2022).

Safety And Hazards

Triethylamine reacts violently with oxidizing agents. It reacts with Al and Zn. It neutralizes acids in exothermic reactions to form salts plus water . It is flammable and containers may explode when heated .

Future Directions

The global Triethylamine market size is anticipated to reach nearly 270 thousand tonnes by 2032. The Asia-Pacific region is poised to maintain its status as the foremost consumer of triethylamine in the foreseeable future, driven by robust industrial expansion and its pivotal role within the chemical manufacturing hub .

properties

IUPAC Name

N,N-diethylethanamine
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InChI

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3
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InChI Key

ZMANZCXQSJIPKH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC
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Molecular Formula

C6H15N, Array
Record name TRIETHYLAMINE
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Related CAS

10138-93-9 (unspecified phosphate), 1069-58-5 (maleate[1:1]), 2399-73-7 (sulfate[2:1]), 35365-94-7 (phosphate[1:1]), 5204-74-0 (acetate), 54272-29-6 (unspecified sulfate), 554-68-7 (hydrochloride), 636-70-4 (hydrobromide)
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DSSTOX Substance ID

DTXSID3024366
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Molecular Weight

101.19 g/mol
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Physical Description

Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20 °F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned., Liquid, Colorless liquid with a strong, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellowish liquid; Fishy aroma, Colorless liquid with a strong, ammonia-like odor.
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Boiling Point

192.7 °F at 760 mmHg (NTP, 1992), 88.8 °C, 88.80 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 193 °F
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Flash Point

20 °F (NTP, 1992), -7 °C, -15 °C (5 °F) - closed cup, 16 °F (-7 °F) (open cup), -17 °C c.c., 20 °F
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Solubility

Soluble (NTP, 1992), In water, 6.86X10+4 mg/L at 25 °C, Miscible with water below 18.7 °C, Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform, Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes., For more Solubility (Complete) data for TRIETHYLAMINE (6 total), please visit the HSDB record page., 68.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 17 (good), Soluble in water, Soluble (in ethanol), 2%
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Density

0.729 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7275 g/cu cm at 20 °C, Bulk density: 6.1 lb/gal, Saturated liquid density: 45.420 lb/cu ft; liquid heat capacity: 0.556 Btu/lb °F; saturated vapor pressure: 1.084 lb/sq in; saturated vapor density: 0.01930 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.724-0.730, 0.73
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (Air = 1), Relative vapor density (air = 1): 3.5, 3.48
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Vapor Pressure

53.5 mmHg (NTP, 1992), 57.07 [mmHg], 57.07 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.2, 54 mmHg
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Impurities

ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln
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Product Name

Triethylamine

Color/Form

Colorless liquid

CAS RN

121-44-8
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Melting Point

-174.5 °F (NTP, 1992), -114.7 °C, -115 °C, -175 °F
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Record name TRIETHYLAMINE
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Record name TRIETHYLAMINE
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Record name Triethylamine
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1cc(Oc2cc(F)c(NC(=O)C3(C(=O)OCc4ccccc4)CC3)cc2F)ccn1)N1CCC(O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(C)(C)c1ccc2c(c1)CCC2NC(=O)Nc1cccc2c1cnn2C(=O)OCP(=O)(O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine
Reactant of Route 2
Triethylamine
Reactant of Route 3
Triethylamine
Reactant of Route 4
Triethylamine
Reactant of Route 5
Reactant of Route 5
Triethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethylamine

Citations

For This Compound
448,000
Citations
G Haufe - Journal für Praktische Chemie/Chemiker‐Zeitung, 1996 - Wiley Online Library
Triethylamine trishydrofluoride is a highly versatile fluorinating agent without the disadvantages of liquid hydrogen fluoride or other mixtures of HF with bases. The main types of …
Number of citations: 108 onlinelibrary.wiley.com
J Liu, L Zhang, J Fan, J Yu - Small, 2022 - Wiley Online Library
… Triethylamine, a typical gas of volatile organic compounds, is an important raw material for … This review presents a concise compilation of the advances in triethylamine detection based …
Number of citations: 57 onlinelibrary.wiley.com
JT Yoke III, JF Weiss, G Tollin - Inorganic Chemistry, 1963 - ACS Publications
… of triethylamine, and the excess of triethylamine then was removed by distillation at its vapor pressure of 66 mm. at 25, one mole of triethylamine … so obtained lost the triethylamine at an …
Number of citations: 125 pubs.acs.org
B Akesson, S Skerfving, L Mattiasson - … and Environmental Medicine, 1988 - oem.bmj.com
Five healthy volunteers were exposed by inhalation to triethylamine (TEA; four or eight hours at about 10, 20, 35, and 50 mg/m3), a compound widely used as a curing agent in …
Number of citations: 58 oem.bmj.com
H Zhang, Y Guo, F Meng - Chemosensors, 2022 - mdpi.com
Triethylamine (TEA) is an organic compound that is commonly used in industries, but its volatile, inflammable, corrosive, and toxic nature leads to explosions and tissue damage. A …
Number of citations: 19 www.mdpi.com
S Matsuoka, T Kohzuki, C Pac, A Ishida… - The Journal of …, 1992 - ACS Publications
Photoreduction of C02to formic acid (HCOf) and a small quantity of carbon monoxide (CO) can be achieved in nonaqueous polar solvent by using oligo (p-phenylenes)(OPP-n) as a …
Number of citations: 110 pubs.acs.org
A Huang, L Cao, J Chen, FJ Spiess, SL Suib… - Journal of catalysis, 1999 - Elsevier
… The present work concerns the photodegradation of TiO2 by triethylamine (TEA) in the gas phase. Triethylamine (TEA) is used widely in industry and can be found in many commercial …
Number of citations: 100 www.sciencedirect.com
J Liu, L Zhang, J Fan, B Zhu, J Yu - Sensors and Actuators B: Chemical, 2021 - Elsevier
Monitoring and detection of triethylamine (TEA) gas are indispensable to environmental and human safety. However, TEA gas sensor suffers from low response. Herein, unique …
Number of citations: 158 www.sciencedirect.com
BJ Hales, GL Bertrand, LG Hepler - The Journal of Physical …, 1966 - ACS Publications
… Timmermans’ generalization that third components which are appreciably soluble in only water or triethylamine will lowerthe temperature of phase separation is supported by all of our …
Number of citations: 89 pubs.acs.org
ER Kjærgaard, KH Møller, T Berndt… - The Journal of …, 2023 - ACS Publications
… Here, we find even faster autoxidation in the aliphatic amine triethylamine (TEA). The atmospherically dominating autoxidation leads to highly oxygenated and functionalized compounds…
Number of citations: 1 pubs.acs.org

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